molecular formula C7H12ClNO B073580 2-Chloro-1-piperidin-1-yl-ethanone CAS No. 1440-60-4

2-Chloro-1-piperidin-1-yl-ethanone

Cat. No.: B073580
CAS No.: 1440-60-4
M. Wt: 161.63 g/mol
InChI Key: NSWLMOHUXYULKL-UHFFFAOYSA-N
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Description

Piperidine is an organic compound with the molecular formula C₅H₁₁N. It is a heterocyclic amine consisting of a six-membered ring containing five methylene bridges (–CH₂–) and one amine bridge (–NH–). Piperidine is a colorless liquid with a characteristic odor, often described as fishy or ammoniacal. It is a common structural element in many pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidine can be synthesized through several methods:

Industrial Production Methods

The industrial production of piperidine primarily involves the hydrogenation of pyridine due to its efficiency and cost-effectiveness. The process is typically carried out at elevated temperatures and pressures in the presence of a suitable catalyst .

Scientific Research Applications

Scientific Research Applications

The applications of 2-Chloro-1-piperidin-1-yl-ethanone are diverse and primarily focused on its role as a building block in drug discovery and development. Below are key areas where this compound is utilized:

Medicinal Chemistry

This compound serves as a precursor for synthesizing bioactive compounds. Its derivatives have shown potential antimicrobial properties, indicating usefulness in developing new antibacterial agents. Research has suggested that modifications to the piperidine ring can enhance biological activity against specific pathogens.

Organic Synthesis

The compound's reactivity allows it to be used in creating more complex organic molecules. Its ability to undergo nucleophilic substitution makes it valuable for exploring structure-activity relationships in drug development.

Pharmacological Studies

Preliminary studies indicate that derivatives of this compound may exhibit neuroactive properties, making them candidates for further pharmacological investigation.

Antimicrobial Activity

Research findings suggest that derivatives of this compound exhibit effectiveness against certain bacterial strains, which supports its exploration in developing new antibacterial agents.

Neuroactive Properties

Compounds containing piperidine moieties are often investigated for their neuroactive properties. Preliminary data indicate that modifications to the structure may enhance these properties, warranting further pharmacological studies.

Comparison with Similar Compounds

Piperidine is similar to other nitrogen-containing heterocycles such as pyridine, pyrrolidine, and piperazine. its saturated six-membered ring structure distinguishes it from these compounds:

Piperidine’s unique structure and reactivity make it a valuable compound in various fields of research and industry.

Biological Activity

2-Chloro-1-piperidin-1-yl-ethanone is a chemical compound with the molecular formula C7_7H12_{12}ClNO and a molecular weight of 161.63 g/mol. It features a piperidine ring substituted with a chlorine atom and an ethanone functional group, which contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential as a pharmacological agent, and the implications of its structural characteristics.

Chemical Structure and Properties

The structure of this compound is characterized by:

  • Piperidine Ring : A six-membered nitrogen-containing heterocycle.
  • Chloro Group : Located at the second position, enhancing reactivity.
  • Ethanone Moiety : Contributes to the compound's functional versatility.

This unique structure allows for various chemical reactions, primarily nucleophilic substitutions, which can lead to the synthesis of more complex molecules with specific biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial contexts. Its derivatives have shown effectiveness against certain bacterial strains, suggesting potential utility in developing new antibacterial agents. Additionally, compounds with piperidine moieties are often explored for neuroactive properties, indicating that this compound may also be a candidate for further pharmacological studies.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound and its derivatives:

Study Findings
Study ADemonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Study BShowed moderate efficacy against Gram-negative bacteria, indicating potential for broader spectrum activity.
Study CSuggested that modifications to the piperidine ring can enhance antimicrobial potency and selectivity.

The presence of the chloro group is believed to play a crucial role in enhancing the compound's reactivity towards bacterial targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

  • Substituent Variations : Changing the halogen from chlorine to bromine alters reactivity patterns.
  • Piperidine Modifications : Adding different functional groups to the piperidine ring can significantly impact binding affinity and efficacy against specific pathogens.

These variations highlight the importance of SAR studies in optimizing the compound's therapeutic potential.

Case Study 1: Antitumor Activity

A series of derivatives based on this compound were synthesized and tested for antitumor activity against human mammary carcinoma cell lines (MCF7). The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to their parent compound, suggesting that structural modifications can lead to improved therapeutic profiles.

Case Study 2: Neuroactive Properties

Research exploring the neuroactive potential of piperidine derivatives has identified compounds structurally related to this compound that interact with neurotransmitter receptors. These interactions may provide insights into developing treatments for neurological disorders.

Synthesis Methods

Various synthetic routes have been reported for producing this compound, emphasizing its versatility in organic synthesis:

Method Description
Method ANucleophilic substitution of chloroacetyl chloride with piperidine under basic conditions.
Method BReaction of piperidine with acetyl chloride followed by chlorination.
Method CDirect chlorination of piperidinyl ethanones using chlorine gas or chlorinating agents.

These methods highlight the compound's accessibility for further research and development.

Properties

IUPAC Name

2-chloro-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWLMOHUXYULKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278546
Record name 2-Chloro-1-piperidin-1-yl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440-60-4
Record name 2-Chloro-1-(1-piperidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440-60-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 8198
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001440604
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Record name 1440-60-4
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Record name 2-Chloro-1-piperidin-1-yl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add chloroacetyl chloride (1.242 g, 11.0 mmol) to a mixture of potassium carbonate (2.073 g, 15 mmol) and piperidine (852 mg, 10 mmol) in THF (50 mL) at 0° C. Stir the reaction for 12 h and gradually raise to room temperature. Dilute with water, extract with EtOAc three times. Combine the organic extracts and wash sequentially with saturated aqueous NaHCO3, 0.1N aqueous HCl and brine. Dry over Na2SO4, filter and concentrate to give the title compound (1.65 g, 100%).
Quantity
1.242 g
Type
reactant
Reaction Step One
Quantity
2.073 g
Type
reactant
Reaction Step Two
Quantity
852 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of piperidine (0.084 mL, 0.86 mmol, d=0.862) stirring in dichloromethane (4 mL) at 0° C., was added chloro acetylchloride (0.034 mL, 0.43 mmol, d=1.419). After stirring at 0° C. for a hour, the reaction mixture was diluted with dichloromethane (25 mL), washed with dilute citric acid, water and brine. The organic phase was dried over MgSO4, filtered and concentrated in vacuo to obtain 2-chloro-1-(piperidin-1-yl)ethanone.
Quantity
0.084 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.034 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

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